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This document provides a comprehensive technical overview of the primary endpoints of the

Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study. It

includes detailed methodologies, quantitative data from the study's primary publications, and

visualizations to facilitate a deeper understanding of the study's core outcomes.

Overview of the GRADE Study
The GRADE study was a multicenter, randomized, parallel-group clinical trial designed to

compare the long-term effectiveness of four commonly used glucose-lowering medications

when added to metformin in patients with type 2 diabetes of recent onset.[1][2] The study

aimed to provide evidence to guide the choice of second-line therapy for type 2 diabetes. The

four medications investigated were insulin glargine U-100, the sulfonylurea glimepiride, the

glucagon-like peptide-1 (GLP-1) receptor agonist liraglutide, and the dipeptidyl peptidase 4

(DPP-4) inhibitor sitagliptin.[2][3]

Primary Metabolic Endpoint
The primary endpoint of the GRADE study was a metabolic one, focused on the durability of

glycemic control.

Definition: The primary metabolic endpoint was the time to the first occurrence of a glycated

hemoglobin (A1c) level of 7.0% or higher, which was subsequently confirmed at the next

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1178969?utm_src=pdf-interest
https://www.massgeneral.org/news/press-release/glucose-lowering-medications-type-2-diabetes
https://gpnotebook.com/en-GB/pages/diabetes-and-endocrinology/grade-study
https://gpnotebook.com/en-GB/pages/diabetes-and-endocrinology/grade-study
https://repository.niddk.nih.gov/study/151
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


quarterly visit.[2][3] This endpoint signifies primary metabolic failure of the assigned treatment

regimen.

Participants: The study enrolled 5,047 participants with type 2 diabetes for less than 10 years

who were taking metformin and had a baseline A1c between 6.8% and 8.5%.[2][4]

A1c Measurement: A1c levels were measured at quarterly visits. All A1c measurements were

performed at a central laboratory to ensure consistency and accuracy. The laboratory used a

method certified by the National Glycohemoglobin Standardization Program (NGSP) and

standardized to the Diabetes Control and Complications Trial (DCCT) assay.[5][6][7]

Confirmation of Endpoint: An initial A1c reading of ≥ 7.0% triggered a confirmatory

measurement at the subsequent quarterly visit. The primary endpoint was only met if this

confirmatory A1c was also ≥ 7.0%.

The cumulative incidence of the primary metabolic outcome differed significantly among the

four treatment groups (P<0.001).[2]

Treatment Group
Cumulative Incidence of
Primary Outcome (A1c ≥
7.0%)

Hazard Ratio (95% CI) vs.
Sitagliptin

Glargine 67% 0.67 (0.55 to 0.80)

Liraglutide 68% 0.68 (0.57 to 0.80)

Glimepiride 72% 0.82 (0.70 to 0.95)

Sitagliptin 77% (Reference)

Data adapted from the primary glycemic outcomes publication.
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Study Enrollment & Randomization
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Caption: Workflow for the determination of the primary metabolic endpoint in the GRADE study.
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Secondary Endpoints
The GRADE study also included important secondary endpoints to provide a more

comprehensive comparison of the treatment strategies.

Definition: A key secondary metabolic endpoint was the time to a confirmed A1c level greater

than 7.5%.[2]

The protocol for the secondary metabolic endpoint followed the same procedure as the primary

endpoint, with quarterly A1c measurements and a confirmatory measurement at the

subsequent visit for any reading > 7.5%.

While not the primary focus, the GRADE study prespecified and systematically collected data

on cardiovascular outcomes.

Key Cardiovascular Endpoints:

MACE-3: A composite of nonfatal myocardial infarction, nonfatal stroke, and cardiovascular

death.[8]

Any Cardiovascular Disease (CVD): A broader composite including MACE-3, hospitalization

for heart failure, unstable angina requiring hospitalization, or revascularization in any arterial

bed.[8]

Data Collection: Information on potential cardiovascular events was collected at each study

visit.

Adjudication: All potential cardiovascular events and deaths were reviewed by an

independent, blinded clinical endpoint adjudication committee.[9] This committee, composed

of clinical experts, assessed the events based on predefined criteria to ensure standardized

and unbiased evaluation.

Overall, there were no statistically significant differences among the four treatment groups for

the primary MACE-3 composite endpoint.[3][10] However, for the broader "any CVD" outcome,

participants in the liraglutide group had a lower risk compared to the other three groups

combined.[8]
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Endpoint Liraglutide vs. Other Groups Combined

Any Cardiovascular Disease Hazard Ratio: 0.71 (95% CI, 0.56 to 0.90)

Data adapted from the cardiovascular outcomes publication.

Signaling Pathways and Logical Relationships
The logical relationship of the primary endpoint assessment is visualized in the DOT script

provided in section 2. The study was not designed to investigate specific signaling pathways as

a primary outcome, but rather to assess the clinical effectiveness of different therapeutic

approaches that act on various pathways involved in glucose regulation.

Summary
The primary endpoint of the GRADE study was the time to confirmed metabolic failure, defined

as an A1c of 7.0% or greater. The study found that insulin glargine and liraglutide were more

effective than sitagliptin and glimepiride in maintaining glycemic targets. While there were no

significant differences in the primary cardiovascular composite endpoint (MACE-3) among the

groups, liraglutide was associated with a lower risk of a broader composite of cardiovascular

events. These findings provide crucial evidence for clinicians in the long-term management of

type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Grade Study Investigators Publish Expanded Results of Major NIH-Sponsored
Comparative Study of Glucose Lowering Medications in Type 2 Diabetes [massgeneral.org]

2. gpnotebook.com [gpnotebook.com]

3. NIDDK Central Repository - Glycemia Reduction Approaches in Diabetes: A Comparative
Effectiveness Study (GRADE) [repository.niddk.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1178969?utm_src=pdf-custom-synthesis
https://www.massgeneral.org/news/press-release/glucose-lowering-medications-type-2-diabetes
https://www.massgeneral.org/news/press-release/glucose-lowering-medications-type-2-diabetes
https://gpnotebook.com/en-GB/pages/diabetes-and-endocrinology/grade-study
https://repository.niddk.nih.gov/study/151
https://repository.niddk.nih.gov/study/151
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. diabetesjournals.org [diabetesjournals.org]

5. diabetesjournals.org [diabetesjournals.org]

6. emedicine.medscape.com [emedicine.medscape.com]

7. myadlm.org [myadlm.org]

8. ahajournals.org [ahajournals.org]

9. When do we need clinical endpoint adjudication in clinical trials? - PMC
[pmc.ncbi.nlm.nih.gov]

10. Scholars@Duke publication: Cardiovascular Outcomes in GRADE (Glycemia Reduction
Approaches in Type 2 Diabetes: A Comparative Effectiveness Study). [scholars.duke.edu]

To cite this document: BenchChem. [An In-depth Technical Guide to the Primary Endpoints
of the GRADE Study]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178969#what-were-the-primary-endpoints-of-the-
grade-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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